3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
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Overview
Description
“3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” is a complex organic compound that features a brominated isoindoline moiety and a piperidine-2,6-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” typically involves multi-step organic reactions. The starting materials might include brominated isoindoline derivatives and piperidine-2,6-dione. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, such as enzyme inhibition or receptor binding. This compound could be investigated for similar properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects. They might be tested for activity against various diseases, including cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other brominated isoindoline derivatives or piperidine-2,6-dione analogs. These compounds share structural similarities but might differ in their specific functional groups or substituents.
Uniqueness
The uniqueness of “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” lies in its specific combination of functional groups and its potential biological activities. Comparing it with similar compounds can highlight its distinct properties and potential advantages in various applications.
Biological Activity
The compound 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a complex organic molecule noted for its potential biological activities and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
This compound features a brominated isoindoline moiety and a piperidine-2,6-dione core , which contribute to its unique chemical properties. The presence of the bromine atom and the trimethylsilyl ether group enhances both reactivity and solubility, making it a candidate for further pharmacological exploration.
Molecular Formula
- Molecular Formula : C19H25BrN2O4Si
- Molecular Weight : 453.4 g/mol
Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties : It potentially modulates inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer effects : Initial findings indicate interactions with specific enzymes or receptors that may inhibit cancer cell proliferation.
Interaction Studies
Interaction studies are crucial to understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically involve:
- Binding affinity assessments : Evaluating how well the compound binds to target proteins.
- Enzyme inhibition assays : Testing the ability of the compound to inhibit specific enzymes linked to disease processes.
Comparative Analysis with Similar Compounds
The uniqueness of this compound is highlighted when compared to structurally similar molecules. Below is a comparative table outlining some related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione | Similar isoindoline structure | Different bromination pattern |
3-(bromoisoindolinyl)piperidine derivatives | Variations in piperidine substitution | Diverse biological activities |
Piperidine derivatives with different substituents | Altered functional groups | Potentially distinct pharmacological profiles |
Anti-inflammatory Activity
One study demonstrated that the compound significantly reduced markers of inflammation in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism involved the modulation of cytokine production and inhibition of pro-inflammatory pathways.
Anticancer Activity
In another study, this compound exhibited cytotoxic effects against various cancer cell lines. The results indicated that it might induce apoptosis through activation of caspase pathways. Further research is required to elucidate the specific molecular targets involved.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound has shown promising absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it has a favorable safety profile at therapeutic doses, although long-term studies are necessary to confirm its safety in clinical settings.
Properties
Molecular Formula |
C19H25BrN2O4Si |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-(5-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C19H25BrN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-4-5-14(20)10-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3 |
InChI Key |
SJXBDMTWTFKMIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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